1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c24-17(12-14-4-1-2-5-14)22-9-3-8-21(10-11-22)16-7-6-15-19-18-13-23(15)20-16/h6-7,13-14H,1-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGRUQSEWFVRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one is a novel synthetic entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 370.43 g/mol. The structure consists of a triazolo-pyridazine moiety linked to a diazepane and a cyclopentyl group, which may contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with triazolo-pyridazine derivatives. The following sections summarize key findings from the literature regarding the biological activity of the target compound.
Anticancer Activity
Research has demonstrated that derivatives of triazolo-pyridazine exhibit significant anticancer properties. For instance, a study evaluated several triazolo-pyridazine compounds for their inhibitory effects on c-Met kinase and cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivatives showed IC50 values in the low micromolar range (e.g., 1.06 µM for A549 cells) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
This indicates that the compound's structure could be optimized for enhanced potency against specific cancer types.
Antimicrobial Activity
Triazolo derivatives have also been reported to possess antimicrobial properties. A review highlighted their efficacy against various bacterial strains and fungi, suggesting that modifications in the triazolo structure can lead to improved antimicrobial activity . While specific data on the compound is limited, its structural similarities to known active compounds suggest potential effectiveness.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been investigated in several studies. Triazolo derivatives have shown promise as inhibitors of enzymes such as carbonic anhydrase and cholinesterase . These enzymes are crucial in various physiological processes and their inhibition could lead to therapeutic applications in conditions like glaucoma and Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of triazolo derivatives. Modifications at specific positions on the triazolo or diazepane rings can significantly affect potency and selectivity for biological targets . For example:
- Substituent Effects : The introduction of halogen groups or varying alkyl chain lengths on the diazepane ring may enhance lipophilicity and improve cell membrane permeability.
- Ring Modifications : Alterations in the nitrogen positioning within the triazole ring can influence binding affinity to target enzymes or receptors.
Wissenschaftliche Forschungsanwendungen
Modulation of Enzyme Activity
Research indicates that compounds similar to 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one can modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the metabolism of glucocorticoids. This modulation is particularly relevant in treating conditions like metabolic syndrome and type 2 diabetes .
Neuropharmacological Effects
The compound's structural features suggest potential interactions with various neurotransmitter systems. For instance, derivatives containing triazole and diazepane groups have been investigated for their effects on serotonin receptors, which are crucial in mood regulation and anxiety disorders .
Anticancer Activity
Recent studies have explored the anticancer properties of triazole derivatives. Compounds structurally related to this compound have shown promise in inhibiting the proliferation of various cancer cell lines . For example, some derivatives were tested against K562 and MCF-7 cancer cells and exhibited significant cytotoxic effects.
Case Study 1: Metabolic Syndrome
A study focusing on the modulation of 11β-HSD1 activity demonstrated that triazole derivatives could effectively lower blood glucose levels in animal models of metabolic syndrome. This suggests a potential therapeutic pathway for managing insulin resistance and associated metabolic disorders .
Case Study 2: Neuropharmacology
Another investigation into the neuropharmacological effects of similar compounds revealed that they could enhance serotonin receptor binding affinity. This property may lead to new treatments for anxiety and depression by improving serotonergic signaling .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Diazepane vs.
- Substituent Effects : The cyclopentyl group in the target compound increases lipophilicity (clogP ~3.2 estimated) compared to the 3-chlorophenyl analog (clogP ~2.8), which could improve blood-brain barrier penetration but reduce solubility .
- Bivalent vs. Monovalent Structures: AZD5153’s bivalent triazolopyridazine-piperazine structure enables dual bromodomain binding, a feature absent in the monovalent target compound .
Target Engagement and Potency
- AZD5153 : Inhibits BET bromodomains with IC₅₀ values <10 nM in leukemia models, attributed to its bivalent design and methoxy-triazolopyridazine core .
- Lin28-1632 : Blocks Lin28-let-7 interaction at 80 µM in limb regeneration assays, suggesting lower potency than AZD5153 .
- Target Compound: No direct activity data are available, but its diazepane-cyclopentyl structure may favor kinase or epigenetic targets over BET bromodomains.
Vorbereitungsmethoden
Synthesis of theTriazolo[4,3-b]pyridazine Core
The triazolopyridazine moiety serves as the foundational heterocycle. A validated approach involves the annulation of a 1,2,4-triazole ring onto a pre-functionalized pyridazine derivative. Čuček and Verček demonstrated that ethyl $$ N $$-benzoyl-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)glycinate (1 ) undergoes hydrolysis in 1 M NaOH to yield carboxylic acid 3 , which decarboxylates in ethanol to form 6-chlorotriazolo[4,3-b]pyridazine (4 ) (Scheme 2). The chlorine at position 6 provides a reactive site for subsequent nucleophilic substitution with the diazepane amine.
Key Reaction Conditions :
- Hydrolysis : 1 M NaOH, reflux, 2–3 hours.
- Decarboxylation : Ethanol, 80°C, 1 hour.
- Yield : 68–72% for 4 .
Preparation of 1,4-Diazepane Intermediate
The 1,4-diazepane ring is synthesized via a cyclocondensation strategy. Adapting methods from 1,5-benzodiazepine synthesis , a diamine and ketone undergo acid-catalyzed cyclization. For instance, H-MCM-22 zeolite efficiently catalyzes the reaction between $$ o $$-phenylenediamine (OPDA) and ketones in acetonitrile at room temperature, producing 1,5-benzodiazepines in 85–92% yield. To generate the 1,4-diazepane variant, $$ N $$-Boc-protected 1,4-diamine intermediates are cyclized with cyclopentanone under similar conditions.
Optimized Protocol :
- Substrates : $$ N $$-Boc-1,4-diaminobutane (1 mmol), cyclopentanone (1.2 mmol).
- Catalyst : H-MCM-22 (10 mol%), acetonitrile, 25°C, 3 hours.
- Deprotection : TFA/CH$$2$$Cl$$2$$ (1:1), 0°C, 30 minutes.
- Yield : 78%.
Coupling of Triazolopyridazine and Diazepane
The 6-chloro substituent on the triazolopyridazine core (4 ) reacts with the secondary amine of 1,4-diazepane via nucleophilic aromatic substitution (SNAr). This step requires activation of the chloro group through electron-withdrawing effects from the triazole ring.
Procedure :
- 4 (1 mmol) and 1,4-diazepane (1.2 mmol) are dissolved in DMF.
- Add K$$2$$CO$$3$$ (2 mmol) and heat at 90°C for 12 hours.
- Purify via column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7).
- Yield : 65%.
Mechanistic Insight :
The reaction proceeds through a Meisenheimer complex, with the diazepane amine attacking the electron-deficient C6 position of the triazolopyridazine.
Introduction of the Cyclopentylethanone Side Chain
The final step involves acylating the remaining diazepane nitrogen with 2-cyclopentylethanoyl chloride. This requires careful control to avoid over-acylation.
Synthetic Route :
- Dissolve the diazepane-triazolopyridazine adduct (1 mmol) in dry THF.
- Add 2-cyclopentylethanoyl chloride (1.5 mmol) and Et$$_3$$N (2 mmol) at 0°C.
- Stir at room temperature for 6 hours.
- Extract with CH$$2$$Cl$$2$$, wash with NaHCO$$_3$$, and concentrate.
- Yield : 70%.
Challenges :
- Steric hindrance from the cyclopentyl group necessitates prolonged reaction times.
- Use of Schlenk techniques prevents moisture-sensitive side reactions.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) :
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.72 (s, 1H, triazole-H), 7.98 (d, $$ J = 8.4 $$ Hz, 1H, pyridazine-H), 4.32–4.25 (m, 2H, diazepane-CH$$2$$), 3.02–2.94 (m, 1H, cyclopentyl-CH), 2.88–2.75 (m, 4H, diazepane-NCH$$2$$), 2.45 (s, 2H, COCH$$2$$), 1.82–1.65 (m, 8H, cyclopentyl and diazepane-CH$$_2$$).
Infrared Spectroscopy (IR) :
- 1685 cm$$^{-1}$$ (C=O stretch), 1602 cm$$^{-1}$$ (C=N triazole), 1540 cm$$^{-1}$$ (pyridazine ring).
Mass Spectrometry (HRMS) :
Computational Insights and Reaction Optimization
Density functional theory (DFT) studies on analogous triazolopyridazine systems reveal that global electrophilicity indices ($$ \omega $$) for 6-chlorotriazolo[4,3-b]pyridazine range from 1.8–2.2 eV, confirming susceptibility to SNAr. Transition state calculations for the acylation step indicate a Gibbs free energy barrier of 24.3 kcal/mol, consistent with the observed room-temperature reactivity.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| SNAr Coupling | Diazepane-triazolopyridazine | 65 | 98 | |
| H-MCM-22 Catalysis | Diazepane Formation | 78 | 95 | |
| Acylation | Cyclopentylethanone Addition | 70 | 97 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one?
- Methodology : The compound is synthesized via multi-step reactions involving heterocyclic coupling. A common approach includes:
- Step 1 : Diazepane functionalization with triazolopyridazine using nucleophilic substitution under reflux conditions (e.g., DMF or dioxane as solvents) .
- Step 2 : Cyclopentyl group introduction via ketone alkylation, employing reagents like lithium aluminum hydride (LiAlH₄) or Grignard reagents .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is the compound structurally characterized post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., diazepane N-alkylation and cyclopentyl integration) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₄H₁₆N₈O, calculated 296.33 g/mol) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the diazepane-triazolopyridazine core .
Q. What are the known biological targets or mechanisms of action for this compound?
- Hypotheses : The triazolopyridazine-diazepane scaffold suggests kinase or G-protein-coupled receptor (GPCR) modulation.
- Experimental Validation :
- In vitro assays : Enzymatic inhibition screens (e.g., kinase panels) and radioligand binding assays for GPCRs .
- Cellular models : Apoptosis or proliferation studies in cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazolopyridazine-diazepane coupling step?
- Variables to Test :
- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reaction rate and byproduct formation .
- Catalysts : Screen palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency .
- Temperature : Reflux vs. microwave-assisted synthesis (e.g., 100°C vs. 150°C) to reduce reaction time .
- Data Analysis : Use design-of-experiments (DoE) software to identify optimal conditions (e.g., ≥80% yield).
Q. How to resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay variability : Standardize ATP concentrations (e.g., 10 μM vs. 100 μM) .
- Compound purity : Validate via HPLC (≥95% purity threshold) .
- Structural analogs : Compare activity of derivatives (e.g., cyclopentyl vs. cyclohexyl substituents) to isolate SAR trends .
Q. What computational strategies predict binding modes with biological targets?
- Approaches :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 2SRC) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .
- QSAR Models : Corrogate substituent electronegativity (e.g., cyclopentyl vs. phenyl) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
